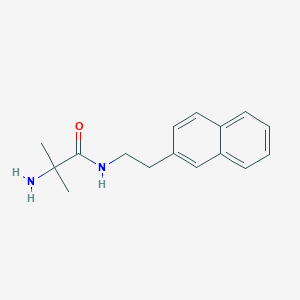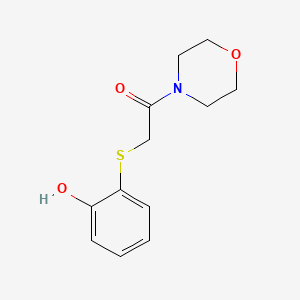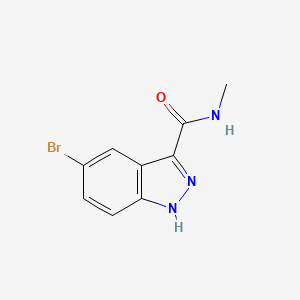
2-amino-2-methyl-N-(2-naphthalen-2-ylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2-methyl-N-(2-naphthalen-2-ylethyl)propanamide, also known as AMN082, is a chemical compound that belongs to the class of allosteric modulators of metabotropic glutamate receptors. It was first synthesized in 2000 by researchers at the pharmaceutical company Novartis. Since then, AMN082 has been extensively studied for its potential applications in the field of neuroscience.
Wirkmechanismus
2-amino-2-methyl-N-(2-naphthalen-2-ylethyl)propanamide acts as an allosteric modulator of metabotropic glutamate receptors, specifically the mGluR7 subtype. It binds to a specific site on the receptor and enhances its activity, leading to increased neurotransmitter release and modulation of synaptic transmission. This mechanism of action is believed to underlie the therapeutic effects of this compound in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and glutamate. It also enhances synaptic plasticity, which is important for learning and memory. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-amino-2-methyl-N-(2-naphthalen-2-ylethyl)propanamide for lab experiments is its specificity for the mGluR7 receptor. This allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, this compound is relatively expensive and may not be readily available in all labs. In addition, its effects may be difficult to interpret in certain experimental models, such as those involving multiple neurotransmitter systems.
Zukünftige Richtungen
There are several future directions for research on 2-amino-2-methyl-N-(2-naphthalen-2-ylethyl)propanamide. One area of interest is its potential as a treatment for addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential therapeutic effects in humans. Another area of interest is its potential as a treatment for neurodegenerative diseases. This compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's, and further studies are needed to determine its potential therapeutic effects in humans. Finally, there is interest in developing more selective and potent allosteric modulators of mGluR7, which may have even greater therapeutic potential than this compound.
Synthesemethoden
The synthesis of 2-amino-2-methyl-N-(2-naphthalen-2-ylethyl)propanamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-naphthalen-2-ylethylamine, which is then reacted with 2-bromo-2-methylpropanoic acid to give the corresponding amide. The amide is then treated with lithium aluminum hydride to reduce the carbonyl group, followed by reaction with 2-chloroethyl isocyanate to give the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-amino-2-methyl-N-(2-naphthalen-2-ylethyl)propanamide has been shown to have a wide range of potential applications in scientific research. It has been studied for its effects on various neurological disorders, including schizophrenia, depression, and anxiety. In addition, it has been shown to have potential applications in the treatment of addiction, pain, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-amino-2-methyl-N-(2-naphthalen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-16(2,17)15(19)18-10-9-12-7-8-13-5-3-4-6-14(13)11-12/h3-8,11H,9-10,17H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWKURNKFOFLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CC2=CC=CC=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595926.png)
![3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide](/img/structure/B7595927.png)
![N-[2-(4-fluorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7595935.png)



![1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone](/img/structure/B7595968.png)

![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidine](/img/structure/B7595983.png)
![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B7595988.png)
![N,N-dimethyl-4-{(E)-[(4-methylphenyl)imino]methyl}-2-nitroaniline](/img/structure/B7595996.png)


![methyl 2-[(4-ethoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B7596015.png)